An In-depth Technical Guide to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. The imidazo[1,5-a]pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on this promising molecular framework.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Core
The imidazo[1,5-a]pyrazine ring system is a key structural motif in a variety of biologically active molecules. Its unique electronic and steric properties make it an attractive scaffold for the development of potent and selective inhibitors of various enzymes and receptors. Derivatives of this heterocyclic system have been investigated for their therapeutic potential in a range of diseases. The core structure's rigidity, combined with the ability to introduce diverse substituents at multiple positions, allows for fine-tuning of its pharmacological profile. The tetrahydro- variant, in particular, introduces a three-dimensional character that can be crucial for specific interactions with biological targets.
Chemical Structure and Physicochemical Properties
The chemical structure of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol consists of a saturated pyrazine ring fused to an imidazole ring, with a hydroxymethyl group attached to the 1-position of the imidazole ring.
Molecular Formula: C₇H₁₁N₃O
Molecular Weight: 153.18 g/mol
IUPAC Name: (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol
The hydrochloride salt of this compound is commercially available, with the linear formula C₇H₁₂ClN₃O[1].
Structural Visualization
Caption: 2D representation of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.
Physicochemical Data Summary
While specific experimental data for the free base is limited in publicly accessible literature, some properties can be predicted or are available for the parent scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 297172-19-1)[2][3][4].
| Property | Value (Parent Scaffold) | Remarks |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 60-65 °C | [3] |
| Boiling Point | 340.0 ± 30.0 °C (Predicted) | [3] |
| Solubility | High solubility in regular organic solvents | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical approach would involve the initial synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, followed by the introduction of the hydroxymethyl group at the 1-position.
Caption: Proposed synthetic workflow for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a conceptual outline based on general organic synthesis principles for similar heterocyclic systems. It should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
A plausible route to the core structure involves the cyclization of appropriate precursors. One such method could be the reaction of a suitable piperazine derivative with a C2 synthon.
-
Reaction Setup: To a solution of piperazine-2-one in a suitable solvent (e.g., ethanol), add aminoacetaldehyde dimethyl acetal.
-
Cyclization: Heat the mixture under reflux in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the condensation and cyclization to form 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-6(5H)-one.
-
Reduction: The resulting lactam can be reduced to the fully saturated pyrazine ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Work-up and Purification: After complete reaction, the mixture is carefully quenched, and the product is extracted and purified by column chromatography.
Step 2: Formylation of the Imidazo[1,5-a]pyrazine Core
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds.
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Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
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Formylation Reaction: Add the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to the Vilsmeier reagent and stir at an elevated temperature.
-
Hydrolysis and Purification: Upon completion, the reaction mixture is poured onto ice and neutralized to hydrolyze the intermediate and precipitate the aldehyde product, which is then purified.
Step 3: Reduction of the Aldehyde to the Alcohol
The final step involves the reduction of the formyl group to a hydroxymethyl group.
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Reduction: Dissolve the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carbaldehyde in a protic solvent like methanol or ethanol.
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Addition of Reducing Agent: Add a mild reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.
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Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the final product, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, characteristic signals in NMR, IR, and MS can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted)
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-CH₂OH (Hydroxymethyl protons): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the range of 4.5-5.0 ppm.
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Imidazole Proton (H-3): A singlet is anticipated around 7.0-7.5 ppm.
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Tetrahydropyrazine Protons: A series of multiplets corresponding to the protons on the saturated pyrazine ring would appear in the upfield region, typically between 2.5 and 4.0 ppm.
¹³C NMR (Predicted)
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-CH₂OH (Hydroxymethyl carbon): A signal in the range of 55-65 ppm.
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Imidazole Carbons (C-1, C-3, C-8a): Signals in the aromatic region, typically between 110 and 150 ppm.
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Tetrahydropyrazine Carbons (C-5, C-6, C-7): Aliphatic signals in the range of 40-55 ppm.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 154.0975.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch (aliphatic and aromatic): Absorptions between 2850-3100 cm⁻¹.
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C=N and C=C Stretch: Bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ range.
Biological Activity and Therapeutic Potential
While specific biological data for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol is not extensively documented, the broader class of imidazo[1,5-a]pyrazine derivatives has shown significant therapeutic potential.
Established Activities of the Imidazo[1,5-a]pyrazine Scaffold
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Enzyme Inhibition: Derivatives of this scaffold have been reported as inhibitors of various enzymes, including Bruton's tyrosine kinase (BTK) and c-Src kinase, which are implicated in cancer and inflammatory diseases[5].
-
Bromodomain Inhibition: Certain imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9, a component of the SWI/SNF chromatin remodeling complex, which is a target in cancer therapy[6].
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Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Tetrahydro-imidazo[1,5-a]pyrazine derivatives have been patented as DPP-IV inhibitors for the treatment of diabetes.
The presence of the hydroxymethyl group in (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol provides a handle for further chemical modification and could potentially influence its binding to biological targets through hydrogen bonding interactions. This makes it a valuable building block for the synthesis of more complex and potentially more potent drug candidates.
Conclusion and Future Perspectives
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol represents a key building block in the exploration of the chemical space around the medicinally important imidazo[1,5-a]pyrazine scaffold. While detailed characterization and a specific, optimized synthesis are yet to be widely published, its structural features suggest significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic strategies, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery. Future work should focus on the experimental validation of the proposed synthetic routes, comprehensive characterization of the molecule's physicochemical and pharmacological properties, and its utilization in the synthesis of new libraries of bioactive compounds.
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